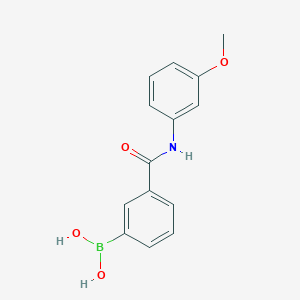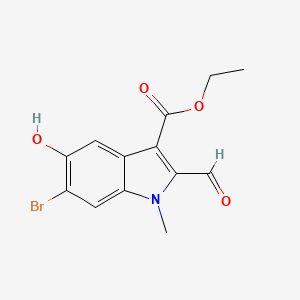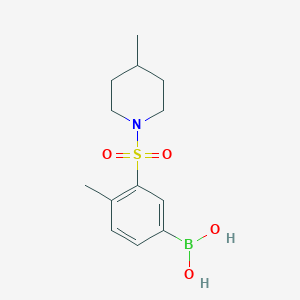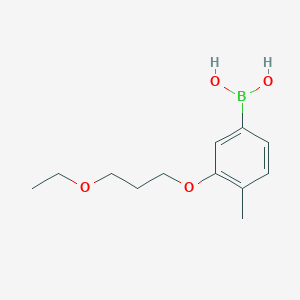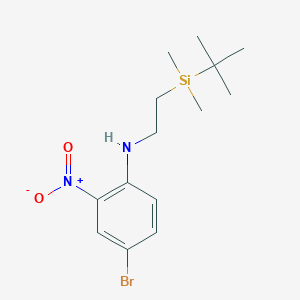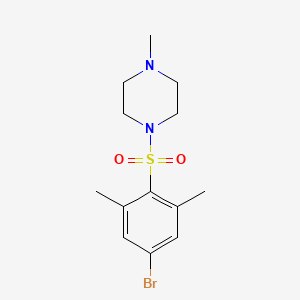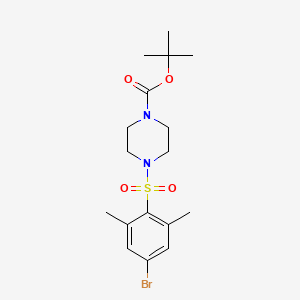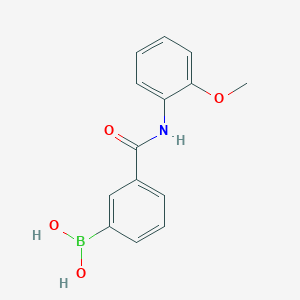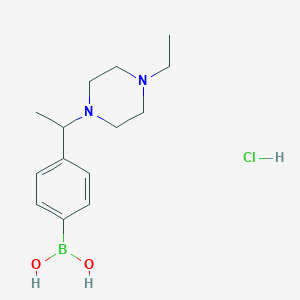![molecular formula C31H35N3O7 B1408972 (S)-7,14-二乙基-7-羟基-8,11-二氧代-7,8,9,10,11,13-六氢苯并-[6,7]吲哚并[1,2-b]喹啉-2-基 8-(羟氨基)-8-氧代辛酸酯 CAS No. 1706437-51-5](/img/structure/B1408972.png)
(S)-7,14-二乙基-7-羟基-8,11-二氧代-7,8,9,10,11,13-六氢苯并-[6,7]吲哚并[1,2-b]喹啉-2-基 8-(羟氨基)-8-氧代辛酸酯
描述
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is a useful research compound. Its molecular formula is C31H35N3O7 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary target of this compound is the human epidermal growth factor receptor 3 (HER3) . HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which plays a crucial role in the regulation of cell growth and differentiation .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting topoisomerase I . This enzyme is crucial for unwinding DNA during replication. By inhibiting this enzyme, the compound prevents the replication of DNA, leading to cell death .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the induction of DNA damage and subsequent cell death . By preventing DNA replication, the compound causes the death of cancer cells, which rely on rapid replication for their growth .
生化分析
Biochemical Properties
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit topoisomerase I, an enzyme that helps in DNA replication and transcription by relieving the torsional strain in DNA . The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death .
Cellular Effects
The effects of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s inhibition of topoisomerase I leads to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate exerts its effects by binding to the topoisomerase I-DNA cleavage complex. This binding prevents the re-ligation of the cleaved DNA strand, leading to the stabilization of the cleavage complex and the accumulation of DNA breaks . This mechanism of action results in the inhibition of DNA replication and transcription, ultimately causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can cause sustained DNA damage and prolonged cell cycle arrest, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, it can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is involved in several metabolic pathways. It is metabolized primarily in the liver by carboxylesterases to its active metabolite, SN-38, which is significantly more potent . The compound also undergoes glucuronidation, a process that facilitates its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues due to its high affinity for topoisomerase I, which is often overexpressed in cancer cells .
Subcellular Localization
The subcellular localization of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is primarily in the nucleus, where it exerts its effects on DNA replication and transcription . The compound’s localization is facilitated by its ability to bind to topoisomerase I, which is predominantly located in the nucleus . This subcellular targeting is essential for its therapeutic efficacy.
属性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 8-(hydroxyamino)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O7/c1-3-19-21-15-18(41-28(37)10-8-6-5-7-9-27(36)33-40)11-13-24(21)32-29-22(19)17-34-25(29)16-23-20(30(34)38)12-14-26(35)31(23,39)4-2/h11,13,15-16,39-40H,3-10,12,14,17H2,1-2H3,(H,33,36)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKVUOMIXPGZMS-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


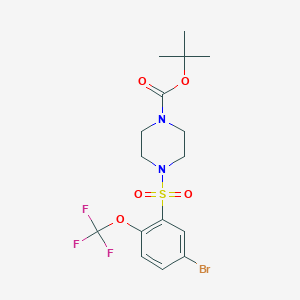

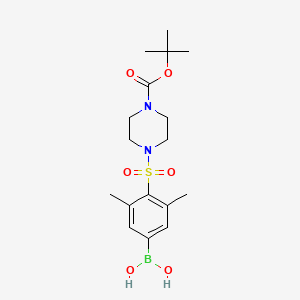
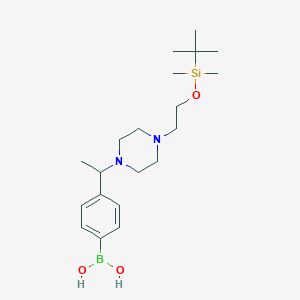
![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)
